H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH
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Overview
Description
The compound H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmacological applications, often used in research to study protein interactions, enzyme activities, and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the peptide’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and phenylalanine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of dityrosine cross-links, while substitution can yield peptides with altered sequences and functionalities.
Scientific Research Applications
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH: has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis, structure, and reactivity.
Biology: Employed in the investigation of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of diagnostic assays and biotechnological applications.
Mechanism of Action
The mechanism of action of H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH: A similar peptide with a slight variation in the sequence.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another peptide with a different sequence but similar applications.
Uniqueness
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Gln-D-Phe-Lys-D-Val-D-Val-D-Thr-OH: is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic effects. The presence of D-amino acids in the sequence can enhance the peptide’s stability and resistance to enzymatic degradation, making it particularly valuable for research and therapeutic applications.
Properties
Molecular Formula |
C74H115N21O17 |
---|---|
Molecular Weight |
1570.8 g/mol |
IUPAC Name |
(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48-,49-,50-,51-,52+,53-,54-,55+,59+,60+,61+/m0/s1 |
InChI Key |
AGTSSZRZBSNTGQ-BREXGJBKSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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